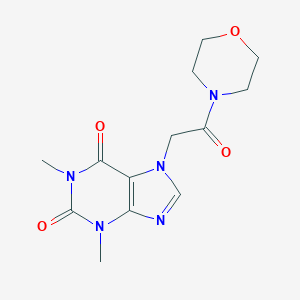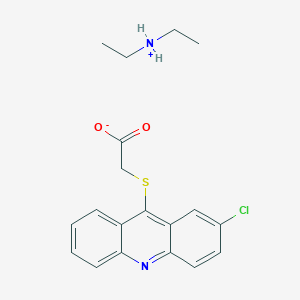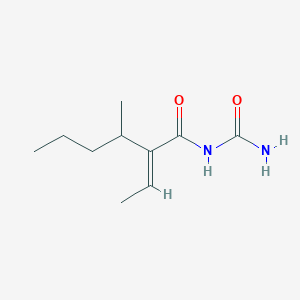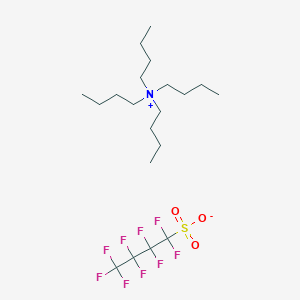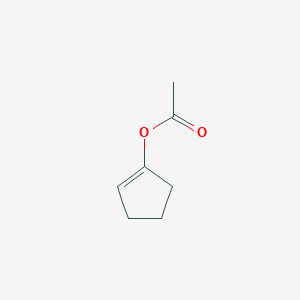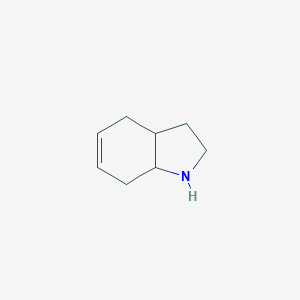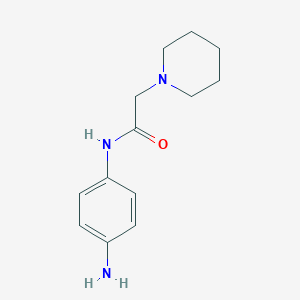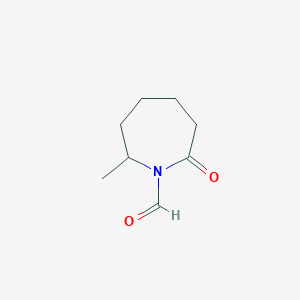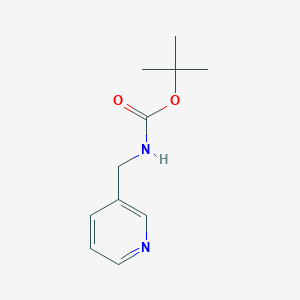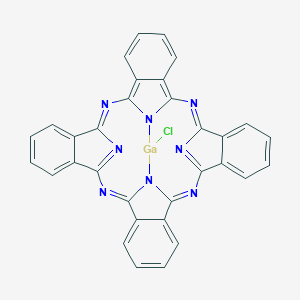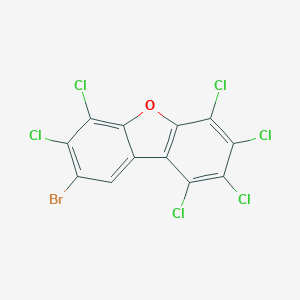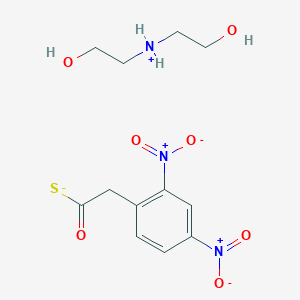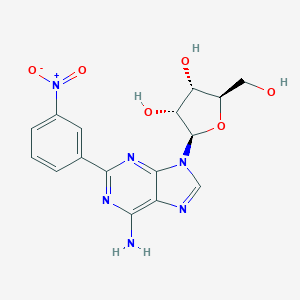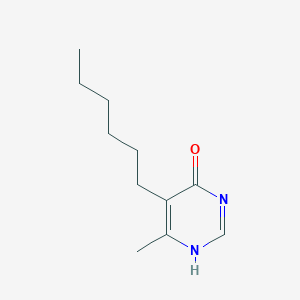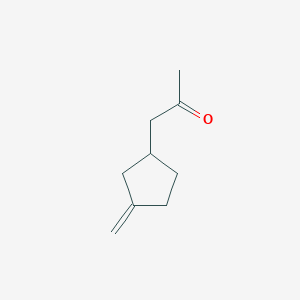
1-(3-Methylidenecyclopentyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylidenecyclopentyl)propan-2-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. MDPV has gained popularity as a recreational drug due to its stimulant properties, which produce feelings of euphoria, increased energy, and heightened alertness. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(3-Methylidenecyclopentyl)propan-2-one works by increasing the levels of dopamine and norepinephrine in the brain, which produces feelings of euphoria, increased energy, and heightened alertness. 1-(3-Methylidenecyclopentyl)propan-2-one achieves this by binding to the dopamine transporter and preventing the reuptake of dopamine, which leads to an accumulation of dopamine in the synaptic cleft.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(3-Methylidenecyclopentyl)propan-2-one include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. These effects are similar to those produced by other stimulants such as cocaine and amphetamines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methylidenecyclopentyl)propan-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high potency, which allows for the study of its effects at low concentrations. However, 1-(3-Methylidenecyclopentyl)propan-2-one also has several limitations, including its potential for abuse and its toxicity, which can make it difficult to use in animal studies.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Methylidenecyclopentyl)propan-2-one. One area of interest is the development of new therapeutic applications for 1-(3-Methylidenecyclopentyl)propan-2-one, such as the treatment of ADHD and depression. Another area of interest is the study of the long-term effects of 1-(3-Methylidenecyclopentyl)propan-2-one use, including its potential for addiction and its impact on brain function. Finally, researchers are also interested in developing new synthetic cathinones that have fewer side effects and a lower potential for abuse.
Synthesemethoden
1-(3-Methylidenecyclopentyl)propan-2-one can be synthesized using a variety of methods, including the Leuckart reaction, which involves the reduction of a ketone with ammonium formate, and the Friedel-Crafts reaction, which involves the acylation of an aromatic ring with an acyl halide. However, the most common method for synthesizing 1-(3-Methylidenecyclopentyl)propan-2-one involves the condensation of cyclopentanone with propanone in the presence of a strong acid catalyst.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylidenecyclopentyl)propan-2-one has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-(3-Methylidenecyclopentyl)propan-2-one has an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that 1-(3-Methylidenecyclopentyl)propan-2-one may have potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
Eigenschaften
CAS-Nummer |
100812-38-2 |
|---|---|
Produktname |
1-(3-Methylidenecyclopentyl)propan-2-one |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-(3-methylidenecyclopentyl)propan-2-one |
InChI |
InChI=1S/C9H14O/c1-7-3-4-9(5-7)6-8(2)10/h9H,1,3-6H2,2H3 |
InChI-Schlüssel |
UXPGODLYTAQGTA-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1CCC(=C)C1 |
Kanonische SMILES |
CC(=O)CC1CCC(=C)C1 |
Synonyme |
2-Propanone, 1-(3-methylenecyclopentyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



